2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
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Overview
Description
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group and a pyrazolyl-pyridine moiety, making it an interesting subject for research in medicinal chemistry and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, are employed to achieve high yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzyl or pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the benzyl or pyridine positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism by which 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Pyrazole Derivatives: Similar to the pyrazole moiety in the compound, these derivatives are known for their wide range of biological activities.
Uniqueness
What sets 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-16(11-18(22-23)17-9-5-6-10-20-17)12-21-19(24)14-25-13-15-7-3-2-4-8-15/h2-11H,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHQMFNQDLXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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